2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPARDLEACIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-70°C. The resulting product is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the hydrazino group can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-hydrazino-5-(trifluoromethyl)pyridine exhibit notable antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it effective against various bacterial strains. A study demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
Pharmacological Applications
The compound has been investigated for its role as an intermediate in synthesizing pharmaceutical agents. For instance, it serves as a precursor for the synthesis of various trifluoromethyl-containing drugs, which are known to possess enhanced metabolic stability and bioavailability. The incorporation of the trifluoromethyl group is particularly beneficial in drug design due to its influence on pharmacokinetics and pharmacodynamics .
Agrochemical Applications
Pesticide Development
2-Hydrazino-5-(trifluoromethyl)pyridine is utilized in the synthesis of agrochemicals, particularly insecticides and herbicides. Its derivatives have shown effectiveness in crop protection formulations due to their ability to disrupt pest metabolism. For example, compounds derived from this pyridine have been incorporated into formulations targeting specific pest species, leading to improved agricultural yields .
Herbicide Formulations
The compound's unique chemical structure allows for the development of selective herbicides that minimize damage to non-target plants while effectively controlling weed populations. This selectivity is crucial for sustainable agricultural practices, reducing the need for broad-spectrum herbicides that can harm beneficial flora .
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-hydrazino-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine in an ethanol medium under controlled conditions. This method has been optimized to enhance yield and purity, making it suitable for industrial applications .
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)pyridine + Hydrazine | Ethanol, 100°C, 3h | 85% |
| 2 | Product + HCl | Ethanol solution | 90% |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives of 2-hydrazino-5-(trifluoromethyl)pyridine against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Agrochemical Application
In another study focusing on agricultural applications, researchers formulated a pesticide based on the hydrazino-pyridine derivative. Field trials demonstrated a significant reduction in pest populations with minimal impact on non-target species, showcasing the compound's utility in sustainable agriculture practices .
Mechanism of Action
The mechanism by which 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl:
Notes:
- Similarity Scores : Calculated based on structural and functional overlap (e.g., -CF₃ group, hydrazine substituents) .
- Key Differences: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl or difluoromethyl analogues . Pyridine vs. Pyrimidine: Pyrimidine-based analogues (e.g., 2-Hydrazino-4-(trifluoromethyl)pyrimidine) exhibit distinct electronic properties and reactivity .
Physicochemical Properties
- Solubility : The HCl salt form of the target compound improves aqueous solubility (>50 mg/mL) compared to the free base (CAS 89570-85-4), which is sparingly soluble in water .
- Stability : Hydrazine derivatives are generally sensitive to oxidation, but the -CF₃ group provides steric protection, enhancing shelf life .
- Reactivity : The hydrazine group enables condensation reactions with carbonyl compounds, forming heterocycles like pyrazoles or triazines .
Biological Activity
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl (C6H6F3N3·HCl), is a compound notable for its unique structural features, including a hydrazino group and a trifluoromethyl group. These functional groups contribute to its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Hydrazino Group: Contributes to the compound's reactivity and potential for forming various derivatives.
- Trifluoromethyl Group: Enhances stability and influences electronic properties, which can improve biological activity.
Synthesis
The synthesis of 2-Hydrazino-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine. The reaction conditions usually require an inert atmosphere and controlled temperatures (50-70°C) to prevent oxidation. The purification process is crucial for obtaining high yield and purity of the product .
Biological Activity
The biological activity of 2-Hydrazino-5-(trifluoromethyl)pyridine has been explored in various studies, highlighting its potential as a pharmacological agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The hydrazino group may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation: The trifluoromethyl group can enhance binding affinity to certain receptors, influencing cellular responses .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity: Compounds containing trifluoromethyl groups have shown enhanced antimicrobial properties due to increased lipophilicity and membrane permeability .
- Anticancer Potential: Research indicates that derivatives of hydrazine compounds can inhibit cancer cell growth by targeting metabolic pathways such as glycolysis .
Case Studies
Several studies have investigated the biological effects of related compounds:
- LDH Inhibition: A study on pyrazole-based inhibitors reported low nanomolar inhibition of lactate dehydrogenase (LDH), suggesting that similar mechanisms might be applicable to hydrazine derivatives like 2-Hydrazino-5-(trifluoromethyl)pyridine .
- Structure-Activity Relationship (SAR): Research on trifluoromethyl-containing drugs revealed that modifications at specific positions significantly enhance biological activity, indicating that the structural nuances of 2-Hydrazino-5-(trifluoromethyl)pyridine could similarly influence its potency .
Comparative Analysis
To better understand the uniqueness of 2-Hydrazino-5-(trifluoromethyl)pyridine, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Hydrazino-4-(trifluoromethyl)pyrimidine | Structure | Potential anticancer activity |
| 2-Hydrazino-6-(trifluoromethyl)pyridine | Structure | Antimicrobial properties |
Q & A
Q. What are the critical steps for synthesizing 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, and how can intermediates be characterized?
Answer: The synthesis typically involves a multi-step process:
Condensation : Start with a trifluoromethyl-substituted pyridine aldehyde (e.g., 6-(trifluoromethyl)nicotinaldehyde) and nitromethane under acidic conditions to form a nitrovinyl intermediate .
Reduction : Use LiAlH₄ in dry THF to reduce the nitro group to an amine, yielding a hydrazino derivative.
HCl Salt Formation : Treat the free base with HCl in aqueous solution to precipitate the hydrochloride salt.
Q. Characterization Methods :
Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?
Answer: The -CF₃ group is electron-withdrawing, activating the pyridine ring toward nucleophilic attack at the 2- and 4-positions. Key observations:
- Kinetic Studies : Reactivity with alkyl halides or acylating agents is enhanced at the hydrazino group due to increased electrophilicity of adjacent carbons .
- Steric Effects : The bulky -CF₃ group may hinder reactions at the 5-position, favoring regioselectivity at the 2-hydrazino site .
Methodological Tip : Use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict reactive sites .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Answer:
- Light Sensitivity : The hydrazino group is prone to oxidation; store in amber vials under inert gas (N₂ or Ar) .
- Temperature : Long-term stability requires refrigeration (2–8°C); avoid freeze-thaw cycles to prevent HCl dissociation.
- Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) in storage containers.
Validation : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 3 months .
Advanced Research Questions
Q. How can conflicting data on the catalytic efficiency of HCl in synthesizing hydrazino-pyridine derivatives be resolved?
Answer: Contradictions often arise from reaction conditions:
- Acid Concentration : Excess HCl (>2 equiv.) may protonate the hydrazino group, reducing nucleophilicity. Titrate acid stoichiometry via pH monitoring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may compete for H-bonding with HCl. Compare yields in MeOH vs. THF .
Experimental Design :
Perform a DoE (Design of Experiments) varying HCl equivalents (0.5–3.0 equiv.), solvents, and temperatures.
Analyze outcomes via ANOVA to identify statistically significant factors .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
Answer:
- Ligand Design : Use Pd(OAc)₂ with SPhos or Xantphos to direct coupling at the hydrazino group. Steric bulk in ligands mitigates competing reactions at the -CF₃ site .
- Microwave Assistance : Shorten reaction times (e.g., 10 min at 120°C) to suppress side reactions.
Case Study : - Suzuki Coupling : Reaction with 4-bromobenzaldehyde under microwave conditions achieved 82% yield with >95% regioselectivity .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The -CF₃ group often enhances hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.1 for optimal blood-brain barrier penetration) .
Validation : Correlate in silico results with in vitro assays (e.g., IC₅₀ values in enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
